Benzobarbital, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

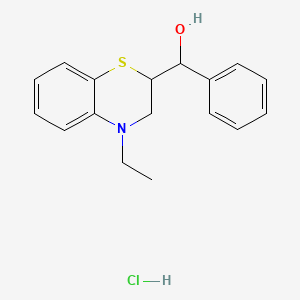

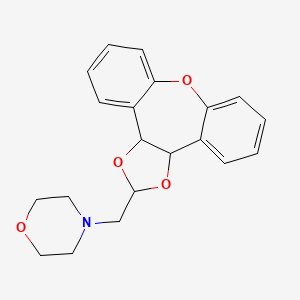

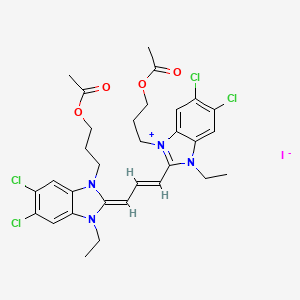

Benzobarbital, (S)-: is a barbiturate derivative known for its anticonvulsant properties. It has been used primarily in the treatment of epilepsy and other seizure disorders. The compound is structurally related to phenobarbital and shares similar liver enzyme-inducing effects, which can be exploited in various clinical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride using an efficient catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically involves the following steps :

- In a 250 mL three-neck flask, 0.10 mol of phenobarbital and 3% DMAP (mass fraction) are added.

- 125 mL of benzene and 0.102 mol of triethylamine are introduced.

- The mixture is heated at 155-170°C for 9 hours.

Industrial Production Methods: Industrial production of benzobarbital follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions: Benzobarbital undergoes various chemical reactions, including:

Oxidation: Benzobarbital can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert benzobarbital into its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzobarbital molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzobarbital compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzobarbital is used as a precursor in the synthesis of various barbiturate derivatives.

Biology: In biological research, benzobarbital is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of barbiturates .

Medicine: Benzobarbital’s primary application in medicine is as an anticonvulsant. It is used to manage epilepsy and other seizure disorders. Additionally, its sedative and hypnotic properties make it useful in treating severe anxiety and insomnia .

Industry: In the pharmaceutical industry, benzobarbital is used in the development of new barbiturate-based drugs. Its enzyme-inducing properties are also exploited in drug metabolism studies .

Wirkmechanismus

Benzobarbital acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the principal inhibitory neurotransmitter in the brain, and its activation leads to an influx of chloride ions into neurons, making them hyperpolarized and less likely to fire action potentials. By enhancing the effect of GABA at the GABA_A receptors, benzobarbital increases inhibitory neurotransmission, thereby stabilizing neuronal activity and preventing seizures .

Additionally, benzobarbital may exert its effects by altering ion channel dynamics beyond the GABA_A receptor. It can decrease excitatory neurotransmission mediated by glutamate and modulate voltage-gated ion channels, including sodium and calcium channels .

Vergleich Mit ähnlichen Verbindungen

Phenobarbital: Shares similar anticonvulsant properties and liver enzyme-inducing effects.

Pentobarbital: Another barbiturate with sedative and hypnotic properties.

Secobarbital: Known for its short-acting sedative effects.

Uniqueness: Its enzyme-inducing properties are also more pronounced compared to some other barbiturates, making it valuable in clinical and research applications .

Eigenschaften

CAS-Nummer |

113960-28-4 |

|---|---|

Molekularformel |

C19H16N2O4 |

Molekulargewicht |

336.3 g/mol |

IUPAC-Name |

(5S)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1 |

InChI-Schlüssel |

QMOWPJIFTHVQMB-IBGZPJMESA-N |

Isomerische SMILES |

CC[C@@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

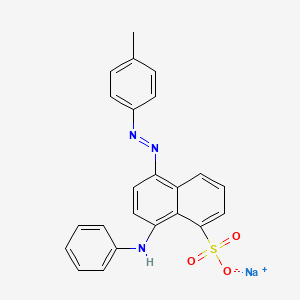

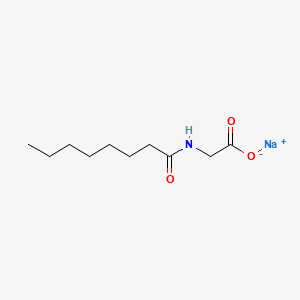

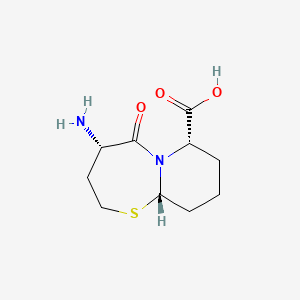

![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)

![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)

![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)